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molecular formula C11H10BrFO2 B8720330 Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate CAS No. 923266-16-4

Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate

Cat. No. B8720330
M. Wt: 273.10 g/mol
InChI Key: RVIHRBSFAPPZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977372B2

Procedure details

To a solution of (carbethoxymethylene)-triphenylphosphorane (4.2 g, 12 mmol) in CH2Cl2 at 10 degrees Celsius was added 4-bromo-3-fluoro-benzaldehyde (2.3 g, 11.4 mmol) dropwise over 30 minutes. This mixture was stirred for another 45 minutes at room temperature until the starting material had been consumed, and then the solvent was removed in vacuo. The crude product was purified by column chromatography (PET:EtOAc=1:1) to get desired product (2.69 g, 87%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:3][CH2:4][CH3:5])=[O:2].[Br:26][C:27]1[CH:34]=[CH:33][C:30]([CH:31]=O)=[CH:29][C:28]=1[F:35]>C(Cl)Cl>[CH2:4]([O:3][C:1](=[O:2])[CH:6]=[CH:31][C:30]1[CH:33]=[CH:34][C:27]([Br:26])=[C:28]([F:35])[CH:29]=1)[CH3:5]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for another 45 minutes at room temperature until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (PET:EtOAc=1:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(C=CC1=CC(=C(C=C1)Br)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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